5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
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Overview
Description
5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with a chloro and methoxy group, and a triazolothiazole ring system.
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide, is a synthetic derivative that has been found to have potential biological activity .
Mode of Action
Similar compounds have been found to inhibit key enzymes or receptors, leading to a disruption in the normal functioning of cells . This interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological activity .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have shown cytotoxic activities against selected human cancer cell lines , suggesting that this compound may also have potential anticancer activity.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have shown interactions with various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, potentially leading to enzyme inhibition or activation .
Cellular Effects
Similar compounds have shown cytotoxicity in certain cell lines . These effects may be due to the compound’s interactions with cellular enzymes and proteins, potentially disrupting normal cellular processes .
Molecular Mechanism
Similar compounds have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activity . These interactions may occur through binding to the active sites of enzymes or other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,2,4-triazole-3-thiol under basic conditions to form the triazolothiazole ring system. The final step involves the coupling of this intermediate with an appropriate amine to form the benzamide derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide .
Scientific Research Applications
5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiadiazol-3-yl}benzamide
- 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]oxazol-3-yl}benzamide
- 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]imidazol-3-yl}benzamide
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide lies in its specific substitution pattern and the presence of the triazolothiazole ring system. This structure imparts unique biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S/c1-19-9-3-2-7(13)6-8(9)10(18)14-11-15-16-12-17(11)4-5-20-12/h2-3,6H,4-5H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWHXRKRTBARLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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